molecular formula C5H7N3O2S B13656096 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B13656096
M. Wt: 173.20 g/mol
InChI Key: LUZDKUSVQYYXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of both an imino and oxo group in the thiazolidine ring makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through several methods. One common method involves the reaction of thiosemicarbazide with α-haloacetic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

  • Thiosemicarbazide reacts with α-haloacetic acid in an aqueous or alcoholic medium.
  • The mixture is heated to promote cyclization, forming the thiazolidine ring.
  • The product is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Solvent recovery and recycling are also important considerations in industrial synthesis to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming thiazolidinols.

    Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinols.

    Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on enzyme activity, protein interactions, and cellular pathways. It is used as a probe to study the mechanisms of various biological processes.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other heterocyclic compounds, which are important in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the imino and oxo groups allows it to form hydrogen bonds and other interactions with target proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.

    2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)ethanol: Contains an ethanol group, offering different chemical properties and reactivity.

    2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)benzoic acid: Features a benzoic acid group, which can enhance its biological activity.

Uniqueness

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The acetamide group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10)

InChI Key

LUZDKUSVQYYXAL-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=N)NC(=O)S1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.